molecular formula C9H7FN2O2 B13271875 5-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

5-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13271875
M. Wt: 194.16 g/mol
InChI Key: UHDXSPMNRUEDEQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a fluorinated pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow processes and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a saturated pyridine compound .

Scientific Research Applications

5-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The alkyne group can also participate in click chemistry reactions, facilitating the formation of bioconjugates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is unique due to the combination of a fluorine atom, an alkyne group, and a carboxylic acid group within the same molecule. This combination imparts distinct chemical reactivity and potential for diverse applications .

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

5-fluoro-2-(prop-2-ynylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7FN2O2/c1-2-3-11-8-7(9(13)14)4-6(10)5-12-8/h1,4-5H,3H2,(H,11,12)(H,13,14)

InChI Key

UHDXSPMNRUEDEQ-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=C(C=C(C=N1)F)C(=O)O

Origin of Product

United States

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